4-(trifluoromethyl)-1H-indazol-3-amine
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Overview
Description
4-(trifluoromethyl)-1H-indazol-3-amine is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The presence of the trifluoromethyl group in its structure enhances its chemical stability and lipophilicity, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For instance, fluoxetine, a compound with a similar trifluoromethyl group, is known to block the reuptake transporter protein, which is located in the presynaptic terminal .
Mode of Action
For example, fluoxetine blocks the reuse of serotonin by blocking the reuptake transporter protein . Another compound, TFM, is hypothesized to impair mitochondrial oxidative phosphorylation or interfere with gill ion uptake .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth . For instance, fluoxetine, which contains a trifluoromethyl group, is known to affect the serotonin pathway .
Pharmacokinetics
It’s known that trifluoromethyl-containing compounds like flutamide are absorbed in the small intestine and undergo extensive first-pass metabolism . The major metabolites of flutamide are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
For instance, fluoxetine, which contains a trifluoromethyl group, is known to block the reuse of serotonin, affecting mood regulation .
Action Environment
For instance, the photodegradation of trifluralin, a trifluoromethyl-containing compound, has been studied, showing that environmental factors can influence its degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones in the presence of a copper catalyst . This reaction proceeds under mild conditions and yields the desired indazole derivative efficiently.
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and cost-effective processes. These methods may involve the use of readily available organic precursors and catalysts such as cesium fluoride to facilitate the rapid generation of trifluoromethyl anions .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-1H-indazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
4-(trifluoromethyl)-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties
Comparison with Similar Compounds
4-(trifluoromethyl)-1H-indazol-3-amine can be compared with other similar compounds, such as:
4-(trifluoromethyl)phenol: Both compounds contain the trifluoromethyl group, but their core structures differ, leading to different chemical and biological properties.
Trifluoromethylated pyrazoles: These compounds share the trifluoromethyl group and a similar heterocyclic structure, but their specific applications and reactivity can vary.
The uniqueness of this compound lies in its specific indazole core structure combined with the trifluoromethyl group, which imparts distinct chemical stability and biological activity .
Properties
CAS No. |
60330-34-9 |
---|---|
Molecular Formula |
C8H6F3N3 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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